molecular formula C23H22BrN3O3S B12030403 (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12030403
M. Wt: 500.4 g/mol
InChI Key: UBNFJZASICDTEQ-XSFVSMFZSA-N
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Description

(5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by cyclization of a hydrazine derivative with a suitable nitrile.

    Benzylidene Formation: The benzylidene moiety can be introduced by condensation of the appropriate aldehyde with the thiazole-triazole intermediate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene moiety.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule, including its antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-(4-chlorophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-2-(4-fluorophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5E)-2-(4-bromophenyl)-5-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22BrN3O3S/c1-3-5-12-30-18-11-6-15(13-19(18)29-4-2)14-20-22(28)27-23(31-20)25-21(26-27)16-7-9-17(24)10-8-16/h6-11,13-14H,3-5,12H2,1-2H3/b20-14+

InChI Key

UBNFJZASICDTEQ-XSFVSMFZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OCC

Origin of Product

United States

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